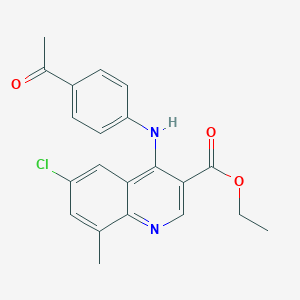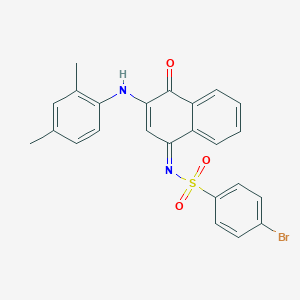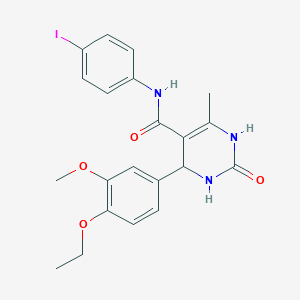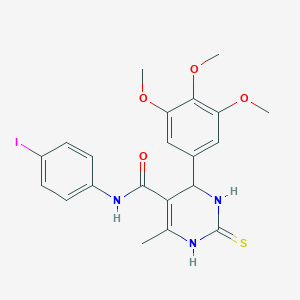
Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate, also known as EACMQC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the quinoline family of compounds and has been found to have interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or by binding to specific receptors in cells.
Biochemical and Physiological Effects
This compound has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have anti-microbial properties by inhibiting the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also relatively soluble in water, which makes it easy to use in biological assays. However, this compound has some limitations for use in lab experiments. It has been found to be cytotoxic at high concentrations, which limits its use in certain cell-based assays.
Orientations Futures
There are several future directions for research on Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate. One area of research could focus on the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research could focus on the identification of the specific receptors or enzymes that this compound binds to, which could provide insight into its mechanism of action. Additionally, future research could focus on the development of new derivatives of this compound that have improved biological activities and fewer side effects.
Méthodes De Synthèse
The synthesis of Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate involves a multi-step process that starts with the reaction of 4-acetylaniline with ethyl 8-chloro-6-methoxyquinoline-3-carboxylate in the presence of a base. This reaction produces 4-(4-acetylanilino)-6-chloro-8-methoxyquinoline-3-carboxylic acid ethyl ester. This intermediate compound is then subjected to a series of chemical reactions that involve the use of various reagents and solvents to produce the final product, this compound.
Applications De Recherche Scientifique
Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have interesting biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Formule moléculaire |
C21H19ClN2O3 |
|---|---|
Poids moléculaire |
382.8 g/mol |
Nom IUPAC |
ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H19ClN2O3/c1-4-27-21(26)18-11-23-19-12(2)9-15(22)10-17(19)20(18)24-16-7-5-14(6-8-16)13(3)25/h5-11H,4H2,1-3H3,(H,23,24) |
Clé InChI |
CCMSQKIBTYNVHL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)Cl)NC3=CC=C(C=C3)C(=O)C |
SMILES canonique |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC=C(C=C3)C(=O)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[3-(benzyloxy)phenyl]-2-(2-chlorophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285058.png)



![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)



![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
